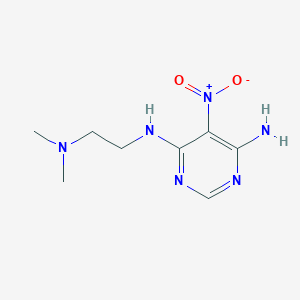

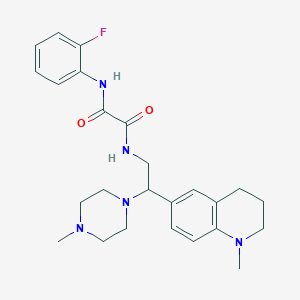

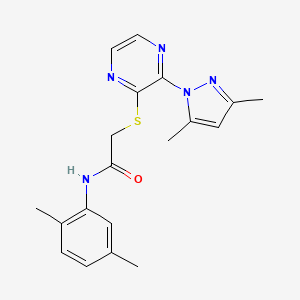

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as the piperidine ring, benzenesulfonamide moiety, and trifluoromethyl group. These structural features are common in various pharmacologically active compounds, as evidenced by the synthesis and evaluation of benzenesulfonamides as inhibitors of enzymes like phospholipase A2 and carbonic anhydrases .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide precursors with other chemical entities possessing nucleophilic sites. For instance, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved through the reaction of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonyl chloride in the presence of a base . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate furan and piperidine derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, revealed a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Similar structural analyses would be necessary to determine the conformation and geometry of "this compound".

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, particularly as intermediates in the formation of glycosidic linkages and as inhibitors in enzyme-catalyzed processes. The reactivity of the sulfonamide group can be harnessed in the formation of glycosyl triflates, which are key intermediates in glycoside synthesis . Additionally, the presence of substituents such as the trifluoromethyl group can influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of a piperidine ring, for example, can impart basicity to the molecule, while the trifluoromethyl group can contribute to the lipophilicity and metabolic stability of the compound. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of the molecule. The crystallographic data of related compounds provide insights into their solid-state properties, such as molecular packing and intermolecular interactions, which can affect their solubility and stability .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Benzenesulfonamides have been utilized as building blocks for synthesizing a wide range of novel compounds, including triazepines, pyrimidines, and azoles, which exhibit significant antifungal activity (Khodairy, Ali, & El-wassimy, 2016). This demonstrates the potential of benzenesulfonamide derivatives in developing new antifungal agents.

Biological Activities

A series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized and evaluated for their activity against enzymes like acetylcholinesterase and butyrylcholinesterase, showing promising results (Khalid et al., 2014). This highlights their potential in developing treatments for conditions like Alzheimer's disease.

Anticancer and Enzyme Inhibition

Compounds incorporating benzenesulfonamide and triazine moieties have been identified as potent inhibitors of human carbonic anhydrase IX, a target for anticancer therapy, demonstrating sub-nanomolar inhibition (Lolak et al., 2019). Such findings underscore the therapeutic potential of these compounds in cancer treatment.

Antioxidant and Enzymatic Inhibition

Benzenesulfonamides incorporating triazine structures have shown moderate antioxidant activity and significant inhibition against enzymes related to neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020). This points towards their utility in developing treatments for Alzheimer's, Parkinson's, and skin conditions.

Antimicrobial Activity

Derivatives of benzenesulfonamide have been synthesized with significant antimicrobial activity against various bacterial strains, indicating their potential as novel antimicrobial agents (Desai, Makwana, & Senta, 2016).

Propriétés

IUPAC Name |

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F3N2O3S/c1-14-10-17(15(2)28-14)13-25-8-6-16(7-9-25)12-24-29(26,27)19-5-3-4-18(11-19)20(21,22)23/h3-5,10-11,16,24H,6-9,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTXRTGFNXWBRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-1,3-benzothiazole](/img/structure/B3006630.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3006632.png)

![N-(4-fluorophenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3006643.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3006649.png)

![1-benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3006651.png)